molecular formula C24H27NO3 B13426635 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one

Cat. No.: B13426635
M. Wt: 377.5 g/mol
InChI Key: OAHKHCMAZTUDRX-UHFFFAOYSA-N
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Description

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one is a member of the class of indanones. It is characterized by a 5,6-dimethoxyindan-1-one structure substituted at position 2 by an (N-benzylpiperidin-4-yl)methyl group

Preparation Methods

The synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one involves several steps. One common synthetic route includes the reaction of 5,6-dimethoxyindan-1-one with (N-benzylpiperidin-4-yl)methyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic transmission and improve cognitive function.

Comparison with Similar Compounds

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one is similar to other indanone derivatives, such as donepezil, which is also an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease . this compound has unique structural features that may confer different pharmacological properties. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyinden-1-one

InChI

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,13-15,17H,8-12,16H2,1-2H3

InChI Key

OAHKHCMAZTUDRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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